molecular formula C7H5BrClI B8237887 4-bromo-1-(chloromethyl)-2-iodobenzene

4-bromo-1-(chloromethyl)-2-iodobenzene

Cat. No.: B8237887
M. Wt: 331.37 g/mol
InChI Key: NKCSBZSFBBWFFP-UHFFFAOYSA-N
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Description

4-bromo-1-(chloromethyl)-2-iodobenzene: is an organic compound with the molecular formula C7H5BrClI It is a halogenated benzyl chloride derivative, characterized by the presence of bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(chloromethyl)-2-iodobenzene typically involves the halogenation of benzyl chloride derivatives. One common method is the bromination of 2-iodotoluene followed by chlorination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of halogen exchange reactions and purification techniques like recrystallization to achieve high purity levels. The specific methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-(chloromethyl)-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of substituted benzyl derivatives.

    Oxidation Products: Formation of benzoic acid derivatives.

    Coupling Products: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-bromo-1-(chloromethyl)-2-iodobenzene in chemical reactions involves the activation of the benzyl chloride moiety, making it susceptible to nucleophilic attack. The presence of bromine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 4-Iodobenzyl bromide
  • 4-Bromobenzyl chloride
  • 2-Iodobenzyl chloride

Comparison: 4-bromo-1-(chloromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a broader range of reactivity and potential for forming diverse products .

Properties

IUPAC Name

4-bromo-1-(chloromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCSBZSFBBWFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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